molecular formula C10H11NO B1450142 1-Ethyl-4-(isocyanatomethyl)benzene CAS No. 518976-74-4

1-Ethyl-4-(isocyanatomethyl)benzene

Cat. No. B1450142
M. Wt: 161.2 g/mol
InChI Key: HVJNCBQCVDQHAS-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(isocyanatomethyl)benzene” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Ethyl-4-(isocyanatomethyl)benzene” is 1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 . This indicates that the compound has a benzene ring with an ethyl group and an isocyanatomethyl group attached to it .


Physical And Chemical Properties Analysis

“1-Ethyl-4-(isocyanatomethyl)benzene” is a liquid at room temperature . Its exact boiling point and other physical properties are not specified in the literature I found .

Scientific Research Applications

Synthesis Optimization and Applications

1-Ethyl-4-(isocyanatomethyl)benzene, similar to 1,3-Bis(isocyanatomethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The optimization of its synthesis from m-xylylenediamine and bis(trichloromethyl) Carbonate has been studied, focusing on factors like molar ratio of raw materials, reaction temperature, and time to explore a safe, convenient, and environmentally friendly synthesis route. The optimal conditions resulted in a yield of 83.35%, highlighting its potential for broad application in various fields due to its enhanced performance characteristics (Dong Jianxun et al., 2018).

Environmental and Health Safety

Regarding environmental and health safety, the European Food Safety Authority (EFSA) has evaluated the safety of 1,3-bis(isocyanatomethyl)benzene for use in food contact materials. It undergoes immediate and complete hydrolysis in water and gastric fluid to 1,3-benzenedimethanamine, showing no genotoxicity in vivo. This evaluation underlines the substance's safety as a co-monomer in the manufacture of multilayer film coatings, provided its hydrolysis product does not exceed specific migration limits, thus ensuring its safe use in applications related to food contact (Flavourings, 2012).

Air Pollution Mitigation

The photocatalytic degradation of ethyl benzene, a volatile organic compound similar in structure to 1-Ethyl-4-(isocyanatomethyl)benzene, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation, has been explored as a method to remove organic compounds from air. This study demonstrated the potential of TiO2/ZSM-5 catalysis in efficiently removing ethyl benzene vapors, thereby presenting an applicable method for air purification and addressing toxic effects on human health and the environment (Azam Derakhshan-Nejad et al., 2020).

Safety And Hazards

This compound is classified as dangerous . It has hazard statements H302, H312, H315, H319, H332, H334, H335, which indicate that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethyl-4-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJNCBQCVDQHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(isocyanatomethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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